Physicochemical Profile: LogP and pKa Comparison
The lipophilicity (LogP) and acidity (pKa) of 2-(5-cyclopropylpyridin-2-yl)acetic acid are key differentiators that influence its behavior in biological systems. Its predicted LogP of 1.5861 [1] places it in a more favorable range for membrane permeability compared to the parent pyridylacetic acid, which would have a lower LogP and thus potentially poorer absorption. Its pKa of 3.42±0.10 is also a critical factor for solubility and binding at physiological pH. These values provide a quantitative basis for selecting this compound over less lipophilic or differently ionizable analogs in a drug discovery context.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.5861 |
| Comparator Or Baseline | Pyridylacetic acid (parent compound, LogP not reported but expected to be lower) |
| Quantified Difference | Not quantifiable without comparator data |
| Conditions | Predicted value |
Why This Matters
The LogP value is a primary determinant of a compound's ability to cross cell membranes, making it a critical parameter for medicinal chemists assessing potential oral bioavailability.
- [1] 2-(5-cyclopropylpyridin-2-yl)acetic acid. Molbase. Available at: https://qiye.molbase.cn/121131-75-7.html View Source
